2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-8-9-13-7-5-10-4-2-3-6-11-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOLJVUDPCAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a methoxyethoxyethyl group, enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to modulate the activity of these targets, leading to various biological effects, including potential inhibition or activation of certain metabolic pathways. This modulation is crucial for its therapeutic applications, particularly in treating neurological disorders and other conditions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Neuroprotective Effects
The compound's neuroprotective properties are particularly noteworthy. It has been studied for its role as an antagonist at the A2A adenosine receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. A2A receptor antagonists have demonstrated the ability to prevent neurotoxicity associated with amyloid beta, enhancing spatial memory in experimental models .
Study on Neurodegenerative Disorders
In a recent study, piperidine derivatives similar to this compound were evaluated for their effects on neurodegenerative disorders. The results indicated that these compounds could delay the onset of symptoms associated with Parkinson's disease by modulating A2A receptor activity. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
Anticancer Activity
Another significant area of research involves the anticancer properties of this compound. In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds were found to induce apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClN2O3 |
| Molecular Weight | 250.74 g/mol |
| Solubility | Soluble in water |
| Biological Activities | Antimicrobial, Neuroprotective |
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Monocytic Leukemia) | 10.38 |
| MEL-8 (Melanoma) | 12.00 |
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
The table below highlights key structural differences and properties of 2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride and its analogs:
Key Observations:
- Substituent Effects : The methoxyethoxy group in the target compound balances polarity and flexibility, contrasting with bulky diphenylmethoxy (lipophilic) or halogenated groups (electron-withdrawing) .
- Molecular Weight : Smaller analogs (e.g., isopropoxy derivative ) may exhibit faster metabolic clearance, while larger derivatives (e.g., benzoate ester ) could have prolonged half-lives.
- Solubility : All hydrochlorides improve aqueous solubility, critical for bioavailability.
Regulatory and Environmental Considerations
- Regulatory Status: Many piperidine derivatives lack comprehensive regulatory evaluations.
- Environmental Impact: Most compounds, including the target, have unknown environmental persistence or biodegradability .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Alkylation of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) to form the tertiary amine intermediate .
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or methanol .
- Key Conditions :
- Temperature control (±2°C) to avoid side reactions.
- Solvent selection (e.g., acetonitrile for polar aprotic efficiency).
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Reaction Temp. | 60–80°C | Minimize decomposition |
| Solvent | Acetonitrile/MeOH | Enhance nucleophilicity |
| Purification | Recrystallization | Ensure >95% purity |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, methoxy group at δ 3.3 ppm) and confirm substitution patterns .
- Sample Prep : Dissolve in DMSO-d₆ or CDCl₃ (5–10 mg/mL) .
- Mass Spectrometry (MS) :
- ESI-MS : Confirm molecular ion peak ([M+H]⁺ at m/z ~264) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry (if applicable) and intermolecular interactions .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding Assays : Quantify affinity (Kᵢ) for receptors (e.g., opioid or serotonin receptors) using tritiated ligands .
- Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition) .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures of target proteins (PDB ID: e.g., 5T1A for opioid receptors) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
| Technique | Application | Key Metrics |
|---|---|---|
| Radioligand Assay | Receptor affinity | Kᵢ (nM), Bmax |
| Molecular Docking | Binding site prediction | Binding energy (kcal/mol) |
Q. How can contradictory data in reported pharmacological activities be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) and assess variables like:
- Dosage Regimens : Differences in IC₅₀ values may arise from in vitro vs. in vivo models .
- Structural Analogues : Cross-reference activities of similar piperidine derivatives (e.g., 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride) to identify structure-activity trends .
- Experimental Replication :
- Controlled Variables : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4 PBS) .
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm reproducibility .
Handling and Stability Considerations
Q. What are the best practices for ensuring compound stability during storage and experimental use?
- Methodological Answer :
- Storage :
- Temperature : Store at 2–8°C in airtight, light-resistant vials to prevent hydrolysis .
- Desiccant : Include silica gel packs to avoid moisture absorption .
- Stability Monitoring :
- HPLC Purity Checks : Perform monthly analyses (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Solubility Assays :
- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and compare with computational predictions (e.g., SwissADME) .
- Bioavailability Factors :
- LogP Analysis : Experimental vs. predicted LogP values (e.g., using octanol-water partitioning) to validate computational models .
- Resolution Strategy :
- Adjust force fields in simulations (e.g., GAFF2) to better match experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
